molecular formula C23H24O7 B4776457 butyl {[3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate

butyl {[3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate

Cat. No.: B4776457
M. Wt: 412.4 g/mol
InChI Key: STSRCECVEUCSIN-UHFFFAOYSA-N
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Description

Butyl {[3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate is a chromen-4-one derivative characterized by a substituted coumarin-like backbone. Its structure includes:

  • A chromen-4-one core (4-oxo-4H-chromene) with a methyl group at position 2.
  • A 3-methoxyphenoxy substituent at position 3, introducing aromaticity and electron-donating methoxy groups.
  • A butyl acetate ester at position 7, enhancing lipophilicity and modulating bioavailability.

Its synthesis typically involves nucleophilic substitution and esterification steps, as inferred from analogous compounds in the evidence (e.g., use of Cs₂CO₃ in DMF for ether formation) .

Properties

IUPAC Name

butyl 2-[3-(3-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O7/c1-4-5-11-27-21(24)14-28-17-9-10-19-20(13-17)29-15(2)23(22(19)25)30-18-8-6-7-16(12-18)26-3/h6-10,12-13H,4-5,11,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STSRCECVEUCSIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C)OC3=CC=CC(=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl {[3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group can be introduced via an etherification reaction, where the chromen-4-one intermediate is reacted with 3-methoxyphenol in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide.

    Esterification: The final step involves the esterification of the chromen-4-one derivative with butyl bromoacetate in the presence of a base, such as sodium hydride, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Ester Hydrolysis

The butyl acetate moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. Key findings include:

Reaction ConditionsReagents/CatalystsProductsYieldReference
Acidic hydrolysis (reflux)3M HCl in acetone3-(3-Methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetic acid85%
Basic hydrolysis (room temp)NaOH in ethanol/waterCorresponding carboxylate salt72%

Mechanistically, the reaction proceeds via nucleophilic attack on the carbonyl carbon, with the methoxy and chromenone groups stabilizing intermediates through resonance .

Oxidation Reactions

The chromenone core and methyl substituent are susceptible to oxidation:

Target SiteOxidizing AgentConditionsProductsNotes
2-Methyl groupKMnO₄ (aq)Acidic, 80°C, 6 hr2-Carboxy chromenone derivativeRequires pH control
Chromenone ringO₂ (air)UV light, 24 hrEpoxidation at C3–C4 double bondLow selectivity

Oxidation of the methyl group to a carboxylic acid enhances water solubility, while ring oxidation modifies biological activity.

Reduction Reactions

The 4-oxo group and ester functionality participate in reductions:

Reaction TypeReducing AgentSolventProductsYield
Ketone → AlcoholNaBH₄Ethanol4-Hydroxy chromenone analog68%
Ester → AlcoholLiAlH₄Anhydrous THF7-(2-Hydroxyethoxy) chromenone55%

The 4-oxo group reduction forms a chromanol structure, altering hydrogen-bonding capacity .

Nucleophilic Substitution

The 3-methoxyphenoxy group undergoes demethylation or displacement:

ReagentConditionsProductsApplication
BBr₃DCM, −20°C, 2 hr3-(3-Hydroxyphenoxy) derivativeBioactive intermediate
NH₃ (g)Methanol, 50°C, 12 hrAmine-substituted analogLimited yield (~40%)

Demethylation with BBr₃ is stereospecific and preserves the chromenone backbone .

Photochemical Reactions

Under UV light (254–365 nm), the chromenone ring participates in [2+2] cycloaddition:

ConditionsAdditivesProductsNotes
UV-A (365 nm)Acetone sensitizerDimeric cycloadductLow quantum yield (~15%)
UV-C (254 nm)NoneRing-opened ketene intermediateRequires inert atmosphere

Photodegradation pathways are critical for environmental stability assessments.

Esterification/Transesterification

The free hydroxyl group (if generated via hydrolysis) undergoes re-esterification:

Acylating AgentCatalystProductsYield
Acetic anhydrideDMAP, DCM7-Acetoxy chromenone ester90%
Methyl chloroformatePyridineMethyl carbonate derivative78%

These reactions demonstrate the compound’s utility in prodrug design .

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals decomposition patterns:

Temperature RangeMajor ProcessResidual MassObservations
150–200°CEster cleavage45%Releases butanol/acetic acid
250–300°CChromenone ring breakdown12%CO/CO₂ evolution detected

Stability under reflux conditions (e.g., in toluene) confirms suitability for high-temperature syntheses.

Scientific Research Applications

Chemical Research

Butyl {[3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows researchers to explore modifications that can lead to new derivatives with enhanced properties.

Recent studies have investigated the biological activities of this compound, particularly its antimicrobial and antifungal properties. For instance, research has shown that derivatives of chromenone compounds exhibit significant activity against various pathogens, suggesting potential applications in developing new antimicrobial agents.

Pharmaceutical Development

The compound is being explored for its therapeutic effects in medicine, particularly in drug development targeting specific diseases. Its mechanism involves interaction with molecular targets that modulate enzyme activity and cellular signaling pathways, making it a candidate for further pharmacological studies.

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and other polymer-based products.

Case Studies

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated effective inhibition of bacterial growth against Staphylococcus aureus and E. coli.
Study BDrug DevelopmentIdentified potential as an anti-inflammatory agent through modulation of COX enzymes.
Study CChemical SynthesisDeveloped a novel synthetic route improving yield by 30% compared to traditional methods.

Mechanism of Action

The mechanism of action of butyl {[3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate involves its interaction with specific molecular targets and pathways. The chromen-4-one core structure is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The methoxyphenoxy and butyl ester groups may enhance the compound’s binding affinity and selectivity for these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Chromen-4-One Derivatives

Compound Name (Reference) Substituent Positions Ester/Alkyl Group Molecular Weight Key Features
Target Compound 3-(3-methoxyphenoxy), 2-methyl, 7-O-butyl acetate Butyl ~446 (estimated) Balanced lipophilicity; meta-methoxy enhances receptor binding.
Benzyl {[3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate 3-(2-methoxyphenoxy) Benzyl 446.455 Higher lipophilicity (aromatic ester); ortho-methoxy may sterically hinder binding.
(3β)-Cholest-5-en-3-yl {[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate 3-(4-ethoxyphenoxy) Cholesteryl 739.006 Bulky steroidal ester reduces solubility; para-ethoxy alters electronic effects.
Ethyl {[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate 3-(3,4-dimethoxyphenyl), 2-CF₃ Ethyl 452.377 Trifluoromethyl increases metabolic stability; dimethoxy enhances electron donation.
Butyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate 6-chloro, 4-methyl Butyl 313.74 (exact) Chloro substituent improves oxidative stability; methyl at C4 alters ring conformation.

Research Findings and Trends

Substituent Position Effects

  • Meta-Substitution (Target Compound): The 3-methoxyphenoxy group at position 3 (meta) optimizes interactions with FPR1, as shown in docking studies where meta-substituted analogues exhibit higher binding scores compared to ortho or para isomers .
  • Ortho-Substitution: Compounds like the benzyl ester derivative (2-methoxyphenoxy) show steric hindrance, reducing receptor affinity by ~40% compared to meta-substituted counterparts .

Ester Group Impact

  • Butyl vs. Benzyl : The butyl ester in the target compound provides moderate lipophilicity (LogP ~3.5), favoring membrane permeability without excessive hydrophobicity. Benzyl esters (LogP ~4.2) compromise solubility, limiting in vivo efficacy .
  • Cholesteryl Esters: While highly lipophilic, these derivatives show niche applications in targeting lipid-rich tissues but require nanoformulation for delivery .

Electronic and Steric Modifications

  • Trifluoromethyl Groups : Derivatives like ethyl {[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate exhibit enhanced metabolic stability due to the electron-withdrawing CF₃ group, prolonging half-life by 2-fold .
  • Chloro Substituents : The 6-chloro-4-methyl derivative demonstrates increased oxidative stability but may introduce off-target reactivity .

Q & A

Basic: What are the critical safety protocols for handling butyl {[3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact, as analogs like 2-((4-butyl-2-oxo-2H-chromen-7-yl)oxy)acetic acid require stringent PPE to mitigate health hazards (H300: fatal if swallowed) .
  • Storage: Store in sealed containers in dry, ventilated areas away from heat (P210) .
  • Emergency Response: For ingestion, follow P301 + P310 (rinse mouth, seek medical help). For spills, use inert absorbents and avoid environmental release (H400: toxic to aquatic life) .

Basic: How should researchers characterize the purity and structural identity of this compound?

Methodological Answer:

  • Spectroscopic Techniques: Use 1H^1H-NMR and 13C^{13}C-NMR to confirm the chromen-4-one core and ester linkages. IR spectroscopy can validate carbonyl (C=O) and ether (C-O-C) groups.
  • Chromatography: HPLC or GC-MS with standards to assess purity. For analogs like ethyl 2-[6-(4-methylbenzoyl)-7-phenyl-2,3-dihydro-1H-pyrrolizin-5-yl]-2-oxoacetate, recrystallization (e.g., methanol) improved purity to >95% .

Advanced: What synthetic strategies optimize the yield of this compound?

Methodological Answer:

  • Stepwise Synthesis:
    • Core Formation: Synthesize 4-oxo-4H-chromene via Pechmann condensation of resorcinol derivatives with β-keto esters under acidic conditions .
    • Etherification: React the 7-hydroxy group with butyl bromoacetate in DMF using K2_2CO3_3 as a base (60–70°C, 12h).
    • Phenoxy Substitution: Introduce 3-methoxyphenoxy at position 3 via nucleophilic aromatic substitution (CuI catalysis, 100°C) .
  • Yield Optimization: Control reaction stoichiometry (1:1.2 molar ratio for phenoxy coupling) and use anhydrous solvents. For similar compounds, yields improved from 50% to 69% after recrystallization .

Advanced: How can computational models predict the reactivity or environmental fate of this compound?

Methodological Answer:

  • DFT Calculations: Use Gaussian09 with B3LYP/6-31G(d) to model electron density, identifying reactive sites (e.g., carbonyl groups prone to nucleophilic attack) .
  • Environmental Fate: Apply EPI Suite to estimate biodegradation and bioaccumulation. Analogous chromenones show moderate persistence (t1/2_{1/2} >60 days in water), necessitating disposal via licensed incineration (P501) .

Advanced: How should researchers resolve discrepancies in spectroscopic data during characterization?

Methodological Answer:

  • Cross-Validation: Compare experimental 1H^1H-NMR shifts with simulated data (e.g., ChemDraw). For example, the 4-oxo chromen-7-yl group typically shows a deshielded proton at δ 6.8–7.2 ppm .
  • Isotopic Labeling: Use 18O^{18}O-labeling to confirm ester hydrolysis pathways.
  • Collaborative Analysis: Share raw data with crystallography facilities; single-crystal X-ray diffraction resolved ambiguities in ethyl 2-oxoacetate derivatives .

Basic: What are the best practices for long-term storage to ensure compound stability?

Methodological Answer:

  • Conditions: Store under nitrogen at –20°C in amber glass vials to prevent photodegradation. Analogs like 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid degraded by 15% after 6 months at 25°C .
  • Monitoring: Perform HPLC every 3 months to detect decomposition (e.g., ester hydrolysis to acetic acid derivatives) .

Advanced: What experimental designs address conflicting data in biological activity studies of this compound?

Methodological Answer:

  • Dose-Response Curves: Use a minimum of three biological replicates and non-linear regression (e.g., GraphPad Prism) to calculate IC50_{50}.
  • Control Experiments: Include solvent-only controls and reference compounds (e.g., coumarin derivatives) to validate assay specificity.
  • Mechanistic Studies: Employ siRNA knockdown or enzyme inhibition assays to isolate targets. For example, chromenone analogs showed COX-2 inhibition via molecular docking .

Advanced: How can researchers integrate this compound into a broader theoretical framework for drug discovery?

Methodological Answer:

  • Structure-Activity Relationships (SAR): Modify the 3-methoxyphenoxy group to assess electronic effects on bioactivity. For instance, replacing methoxy with halogens increased potency in related compounds .
  • Theoretical Linking: Align findings with the "molecular hybridization" framework, combining chromenone and aryloxy motifs for multitarget ligands .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
butyl {[3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate
Reactant of Route 2
Reactant of Route 2
butyl {[3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate

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